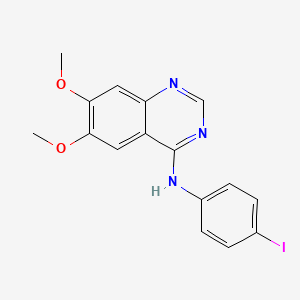
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine
Übersicht
Beschreibung
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as 4-iodo PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
Target of Action
The primary targets of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine are yet to be definitively identified. Compounds with similar structures have been found to interact with various targets, such as the bifunctional epoxide hydrolase 2 .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other quinazoline derivatives .
Biochemical Pathways
Related compounds have been found to influence various pathways, such as those involving monoamine oxidase .
Pharmacokinetics
Similar compounds have been found to exhibit complex pharmacokinetics, with factors such as solubility, stability, and metabolic rate playing significant roles .
Result of Action
Based on the actions of similar compounds, it is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035 is its high potency and selectivity for the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, one limitation of this compound PD 153035 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying its anti-cancer and anti-angiogenic effects, which could lead to the development of new therapies for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVHYVZQRMERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

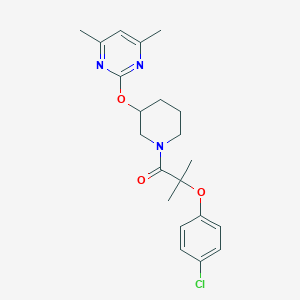
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)
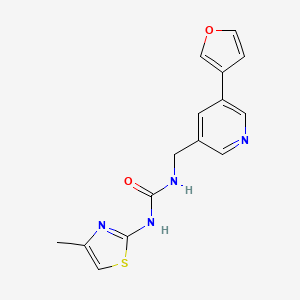
![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)
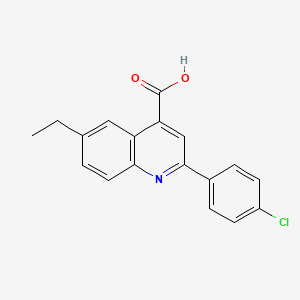
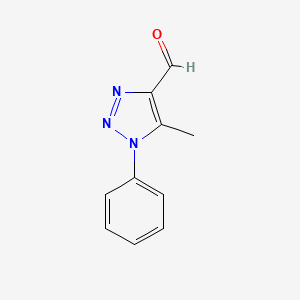
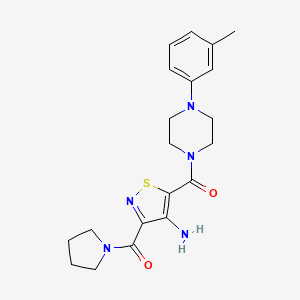
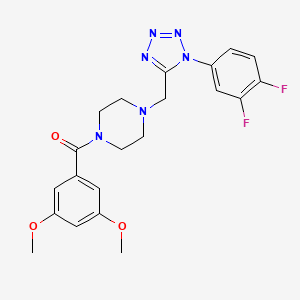
![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)
![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)
![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)
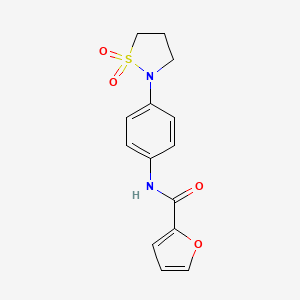
![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)